REACTION_CXSMILES
|
Cl[CH2:2][C:3](=O)[CH2:4][S:5][CH2:6][CH2:7][C:8]#[N:9].[C:11]([NH:14][C:15]([NH2:17])=[S:16])(=[NH:13])[NH2:12]>CC(C)=O>[C:8]([CH2:7][CH2:6][S:5][CH2:4][C:3]1[N:17]=[C:15]([N:14]=[C:11]([NH2:13])[NH2:12])[S:16][CH:2]=1)#[N:9]
|
Name
|
1-chloro-3-(2-cyanoethylthio)propanone
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
ClCC(CSCCC#N)=O
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
C(N)(=N)NC(=S)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred at 50° C. for 9 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Also, the reaction mixture is concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroformmethanol (10:1) solution (170 ml×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer is dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a solid, which
|
Type
|
CUSTOM
|
Details
|
is crystallized from acetone-hexane
|
Reaction Time |
9 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCSCC=1N=C(SC1)N=C(N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |